1-(2-nitrobenzenesulfonyl)propan-2-one
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Overview
Description
1-(2-Nitrobenzenesulfonyl)propan-2-one is an organic compound characterized by the presence of a nitro group, a sulfonyl group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrobenzenesulfonyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzenesulfonyl chloride with acetone in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrobenzenesulfonyl)propan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
1-(2-Nitrobenzenesulfonyl)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-nitrobenzenesulfonyl)propan-2-one involves its reactivity towards various nucleophiles and reducing agents. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The sulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
1-(Arylsulfanyl)propan-2-ones: These compounds share a similar structure but have a sulfanyl group instead of a sulfonyl group.
2-Nitrobenzenesulfonyl Chloride: This compound is a precursor to 1-(2-nitrobenzenesulfonyl)propan-2-one and is used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of both a nitro and a sulfonyl group, which confer distinct reactivity patterns. This makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical transformations .
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c1-7(11)6-16(14,15)9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDXYAAQUGUUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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